molecular formula C13H12N2O2S B5504593 4-hydroxy-N'-[(E)-(3-methylthiophen-2-yl)methylidene]benzohydrazide

4-hydroxy-N'-[(E)-(3-methylthiophen-2-yl)methylidene]benzohydrazide

Cat. No.: B5504593
M. Wt: 260.31 g/mol
InChI Key: SLTNEGLZJKMKSA-RIYZIHGNSA-N
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Description

4-hydroxy-N’-[(E)-(3-methylthiophen-2-yl)methylidene]benzohydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, material science, and analytical chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N’-[(E)-(3-methylthiophen-2-yl)methylidene]benzohydrazide typically involves the condensation reaction between 4-hydroxybenzohydrazide and 3-methylthiophene-2-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N’-[(E)-(3-methylthiophen-2-yl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Corresponding oxides.

    Reduction: Hydrazine derivatives.

    Substitution: Ethers or esters depending on the substituent used.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential use as a therapeutic agent due to its biological activities.

    Industry: Utilized as a corrosion inhibitor for metals in acidic environments.

Mechanism of Action

The mechanism of action of 4-hydroxy-N’-[(E)-(3-methylthiophen-2-yl)methylidene]benzohydrazide involves its interaction with biological targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of their functions. For example, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective film that prevents corrosion .

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-N’-[(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide
  • 4-hydroxy-N’-[(2-methoxyphenyl)methylidene]benzohydrazide
  • 4-hydroxy-N’-[(4-nitrophenyl)methylidene]benzohydrazide

Uniqueness

4-hydroxy-N’-[(E)-(3-methylthiophen-2-yl)methylidene]benzohydrazide is unique due to the presence of the 3-methylthiophene moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

4-hydroxy-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c1-9-6-7-18-12(9)8-14-15-13(17)10-2-4-11(16)5-3-10/h2-8,16H,1H3,(H,15,17)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTNEGLZJKMKSA-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=NNC(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=N/NC(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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